ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15760475
Molecular Formula: C8H14FN3
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14FN3 |
|---|---|
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C8H14FN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3 |
| Standard InChI Key | BYRVACRNPIDCBK-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=C(N(N=C1C)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine consists of a pyrazole ring substituted at positions 1 and 3 with methyl groups, a fluorine atom at position 5, and a methylamine-linked ethyl group at position 4. The IUPAC name reflects this arrangement: N-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine. Key structural features include:
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Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
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Substituents: Methyl groups (positions 1 and 3), fluorine (position 5), and a methylamine-ethyl side chain (position 4).
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₉H₁₅FN₃, yielding a molecular weight of 183.24 g/mol. This aligns with analogs such as N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine (C₁₀H₁₇FN₃, 237.28 g/mol) , adjusted for differences in alkyl substituents.
Table 1: Comparative Molecular Properties
Synthesis and Optimization Strategies
Example Reaction Pathway:
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Pyrazole Core Formation: Cyclocondensation of hydrazine with 1,3-diketones.
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Fluorination: Electrophilic fluorination using Selectfluor® at position 5.
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Methylation: Dimethyl sulfate or methyl iodide for positions 1 and 3.
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Amine Coupling: Reaction of 4-chloromethylpyrazole with ethylamine .
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and purity by minimizing side reactions.
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Catalytic Fluorination: Reduces reliance on hazardous fluorinating agents.
Biological Activities and Mechanisms
Mechanism of Action
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Enzyme Inhibition: Competitive binding to active sites of inflammatory enzymes (e.g., COX-2).
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Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) linked to pain perception .
Table 2: Bioactivity Profiles of Analogous Compounds
Applications in Medicinal Chemistry and Beyond
Pharmaceutical Development
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Lead Compound Optimization: Structural tweaks to enhance bioavailability and reduce toxicity .
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Combination Therapies: Synergistic use with NSAIDs for enhanced anti-inflammatory effects.
Agrochemical Innovations
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Herbicidal Activity: Disruption of plant acetolactate synthase (ALS), as seen in fluorinated pyrazoles .
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Insect Growth Regulation: Inhibition of chitin synthesis in arthropods.
Materials Science
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